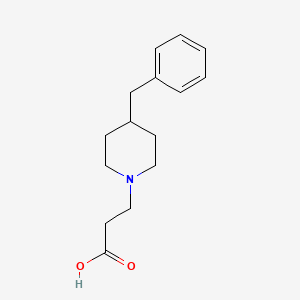

3-(4-Benzyl-piperidin-1-yl)-propionic acid

CAS No.: 435270-83-0

Cat. No.: VC2026732

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 435270-83-0 |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | 3-(4-benzylpiperidin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C15H21NO2/c17-15(18)8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |

| Standard InChI Key | ITMUQTABMZRAAP-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O |

| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O |

Introduction

Chemical Structure and Properties

3-(4-Benzyl-piperidin-1-yl)-propionic acid has a molecular formula of C15H21NO2 with a molecular weight of 247.33 g/mol . The compound consists of three key structural components: a six-membered piperidine heterocyclic ring with a nitrogen atom, a benzyl substituent at the 4-position of the piperidine ring, and a propionic acid side chain attached to the nitrogen atom of the piperidine ring. This arrangement creates a molecule with both lipophilic and hydrophilic regions, which contributes to its potential biological activities.

Chemical Identifiers and Nomenclature

Several chemical identifiers and alternative names are associated with this compound as shown in the table below:

| Identifier Type | Value |

|---|---|

| CAS Number | 435270-83-0 |

| Molecular Formula | C15H21NO2 |

| Systematic Name (IUPAC) | 3-(4-benzylpiperidin-1-yl)propanoic acid |

| Alternative Names | 3-(4-Benzyl-1-piperidinyl)propanoic acid |

| PubChem CID | 6494457 |

The compound was created in the PubChem database on April 30, 2006, with the most recent modification on April 5, 2025 .

Physical and Chemical Properties

Limited experimental data is available on the physical properties of this specific compound. Based on structural analysis and comparison with similar compounds, it can be inferred that 3-(4-Benzyl-piperidin-1-yl)-propionic acid likely exhibits:

-

A crystalline appearance at room temperature

-

Moderate solubility in polar organic solvents

-

Limited water solubility due to the presence of the lipophilic benzyl group

-

Acidic properties due to the carboxylic acid moiety

The compound contains both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group, giving it amphoteric properties that could affect its behavior in different pH environments.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-(4-Benzyl-piperidin-1-yl)-propionic acid. These methods typically involve the reaction of 4-benzylpiperidine with appropriate reagents to introduce the propionic acid moiety at the nitrogen atom.

Alkylation with 3-Halopropanoic Acids

One common approach involves the alkylation of 4-benzylpiperidine with 3-bromopropionic acid or 3-chloropropionic acid in the presence of a base. This nucleophilic substitution reaction proceeds through the attack of the piperidine nitrogen atom on the electrophilic carbon of the haloalkane.

Amide Formation and Reduction

Another synthetic route may involve amide coupling between 4-benzylpiperidine and appropriate propionic acid derivatives using peptide coupling agents. This approach is suggested by the methodologies described in patent literature, which mentions the use of phosphonium salts, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyl uronium tetrafluorobenzate, or diisopropylcarbodiimide as coupling agents .

The general reaction conditions for such coupling typically involve:

-

Reaction in an inert organic solvent (e.g., dichloromethane)

-

Temperature range from 0 to 40°C, preferably at ambient temperature

-

Presence of a tertiary amine as a base

Michael Addition

A third potential approach involves Michael addition of 4-benzylpiperidine to acrylic acid or its derivatives. This reaction would proceed through the nucleophilic addition of the piperidine nitrogen to the α,β-unsaturated system of acrylic acid.

Biological Activities and Applications

Antidepressant Activity

Derivatives related to 3-(4-Benzyl-piperidin-1-yl)-propionic acid have shown potential antidepressant-like effects. Research on 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives, which share structural similarities with the target compound, demonstrated significant antidepressant-like effects in the forced swimming test (FST), a validated experimental model of depression in mice . These compounds showed a significant decrease in immobility behavior, which is indicative of antidepressant activity.

Structural Analogues and Structure-Activity Relationships

Comparison with Related Compounds

Several structural analogues of 3-(4-Benzyl-piperidin-1-yl)-propionic acid have been reported in the literature. Understanding the structural differences and their impact on properties and activities provides valuable insights into structure-activity relationships.

Structure-Activity Relationship Considerations

The biological activity of 3-(4-Benzyl-piperidin-1-yl)-propionic acid and its derivatives appears to be influenced by several structural features:

-

The piperidine ring provides a basic nitrogen atom that can interact with acidic residues in biological targets

-

The benzyl group at the 4-position contributes hydrophobic interactions that may enhance binding to lipophilic pockets

-

The propionic acid moiety introduces acidic properties and potential for ionic interactions

-

The flexible propyl chain between the piperidine nitrogen and the carboxylic acid allows conformational adaptability for optimal target binding

Recent research on similar compounds suggests that modifications to these key structural elements can significantly impact biological activity, offering opportunities for rational design of more potent and selective compounds.

Analytical Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural characterization of 3-(4-Benzyl-piperidin-1-yl)-propionic acid. Key spectral features would include:

-

1H NMR signals for the benzyl group aromatic protons (typically around δ 7.2-7.4 ppm)

-

Signals for the methylene protons of the benzyl group (around δ 2.5-2.7 ppm)

-

Complex patterns for the piperidine ring protons

-

Signals for the propionic acid chain methylene groups

Infrared (IR) spectroscopy would reveal characteristic absorption bands for:

-

Carboxylic acid C=O stretching (around 1700-1725 cm-1)

-

C-N stretching of the tertiary amine (around 1200-1350 cm-1)

-

Aromatic C=C stretching (around 1450-1600 cm-1)

Chromatographic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful method for the analysis of 3-(4-Benzyl-piperidin-1-yl)-propionic acid and related compounds. Research on the conjugation of short-chain fatty acids to bicyclic-amines for analysis by liquid chromatography tandem mass spectroscopy suggests potential analytical approaches applicable to this compound .

Based on similar compounds, the following LC-MS parameters might be effective:

-

Reverse-phase C18 column

-

Mobile phase consisting of water/acetonitrile gradient with 0.1% formic acid

-

Electrospray ionization in positive mode

-

Expected [M+H]+ ion at m/z 248

Future Research Directions

Medicinal Chemistry Applications

The structural features and preliminary biological activities of compounds related to 3-(4-Benzyl-piperidin-1-yl)-propionic acid suggest several promising research directions:

-

Exploration of additional substitution patterns on the benzyl group to optimize potency and selectivity

-

Development of amide derivatives with various amino acid residues to create peptidomimetics

-

Investigation of potential activities against specific receptor targets, particularly in the central nervous system

-

Design of prodrugs leveraging the carboxylic acid functionality for improved pharmacokinetic properties

Synthesis of Novel Derivatives

Future research could focus on developing more efficient synthetic routes to 3-(4-Benzyl-piperidin-1-yl)-propionic acid and its derivatives. Potential approaches include:

-

Application of green chemistry principles to existing synthetic methods

-

Development of catalytic methods for the selective functionalization of the piperidine nitrogen

-

Exploration of biocatalytic approaches for asymmetric synthesis of chiral derivatives

-

Investigation of flow chemistry techniques for scalable production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume